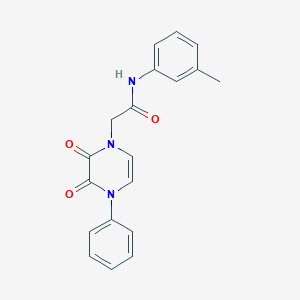

2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)-N-(3-methylphenyl)acetamide

Description

This compound is an acetamide derivative featuring a 2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazine moiety linked to a 3-methylphenyl group via an acetamide bridge.

Properties

IUPAC Name |

2-(2,3-dioxo-4-phenylpyrazin-1-yl)-N-(3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3/c1-14-6-5-7-15(12-14)20-17(23)13-21-10-11-22(19(25)18(21)24)16-8-3-2-4-9-16/h2-12H,13H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRYFUIYWNCFAKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)-N-(3-methylphenyl)acetamide typically involves the following steps:

Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the phenyl group: This step involves the substitution of a hydrogen atom on the pyrazine ring with a phenyl group, often using a Friedel-Crafts alkylation reaction.

Acetylation: The final step involves the acetylation of the amine group with acetic anhydride or acetyl chloride.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential as a drug candidate for treating various diseases.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Functional Insights

Core Modifications: The phenyltetrahydropyrazine-dione core in the target compound distinguishes it from simpler acetamide derivatives (e.g., alachlor). This bicyclic system may enhance binding affinity to biological targets compared to monocyclic analogs like WH7.

However, its pyrazine-dione core may confer unique mechanistic pathways, such as interference with plant hormone signaling or enzyme inhibition. In contrast, fluorinated analogs like the chromenone-pyrazolopyrimidine derivative exhibit anticancer activity, highlighting how heterocyclic modifications expand therapeutic utility.

Synthetic Feasibility: The synthesis of such compounds typically involves condensation reactions between substituted amines and carbonyl precursors. For example, describes the formation of thiazolidinone-acetamide hybrids via thiocarbonyl-bis-thioglycolic acid reactions, a method adaptable to the target compound’s synthesis.

Biological Activity

The compound 2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)-N-(3-methylphenyl)acetamide is a synthetic derivative that belongs to the class of tetrahydropyrazines. Its biological activity has garnered interest due to its potential therapeutic applications. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is . The structure features a tetrahydropyrazine core substituted with a phenyl group and an acetamide moiety. The presence of the dioxo functional groups suggests potential reactivity that could be exploited in biological systems.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of tetrahydropyrazines have shown effectiveness against various bacterial strains. A study reported that tetrahydropyrazine derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli , suggesting potential applications in treating infections caused by these pathogens .

Anticancer Properties

The compound's ability to induce apoptosis in cancer cells has been investigated. In vitro studies have demonstrated that tetrahydropyrazine derivatives can inhibit cell proliferation in several cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the activation of caspase pathways, leading to programmed cell death .

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of similar compounds against neurodegenerative diseases. The tetrahydropyrazine structure is associated with antioxidant activity, which may protect neuronal cells from oxidative stress-induced damage. Such properties are crucial for developing therapies for conditions like Alzheimer's disease .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways related to disease progression.

- Receptor Modulation : It could modulate receptors associated with neurotransmission or immune response.

- Oxidative Stress Reduction : By scavenging free radicals, the compound might mitigate oxidative damage in cells.

Research Findings and Case Studies

Q & A

Q. Q1. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

Methodological Answer:

- Step 1: Start with a multi-step synthesis involving cyclization of phenylhydrazine derivatives with diketones to form the tetrahydropyrazine core. Use α-chloroacetamide intermediates for N-alkylation, as demonstrated in analogous pyrazolo-pyrimidinone syntheses .

- Step 2: Optimize reaction conditions (e.g., solvent polarity, temperature, catalyst) using Design of Experiments (DoE) to maximize yield. For example, refluxing in DMF at 110°C with K₂CO₃ as a base has been effective for similar acetamide derivatives .

- Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC (>95%) .

Q. Q2. How can the compound’s structure be validated, and what analytical techniques are critical?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Assign peaks for the tetrahydropyrazine ring (δ 3.5–4.5 ppm for CH₂ groups) and acetamide carbonyl (δ ~170 ppm in ¹³C NMR). Compare with structurally similar compounds .

- X-ray Crystallography: Resolve crystal packing and confirm stereochemistry. For example, single-crystal diffraction (Cu-Kα radiation, 173 K) achieved R = 0.049 for a related pyrazolo-benzothiazine derivative .

- Mass Spectrometry: Use HRMS (ESI+) to verify molecular ion [M+H]⁺ and fragmentation patterns .

Q. Q3. What preliminary biological assays are suitable for evaluating its pharmacological potential?

Methodological Answer:

- In vitro cytotoxicity: Screen against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. IC₅₀ values <10 μM suggest lead compound potential .

- Enzyme inhibition: Test against kinases or oxidoreductases (e.g., COX-2) via fluorometric assays. For example, pyrazine derivatives have shown sub-micromolar inhibition of tyrosinase .

- ADME profiling: Use Caco-2 monolayers for permeability studies and microsomal stability assays (t₁/₂ >60 min preferred) .

Advanced Research Questions

Q. Q4. How can conflicting data in SAR studies (e.g., activity vs. solubility) be resolved?

Methodological Answer:

- Computational Modeling: Perform QSAR studies using Gaussian09 to correlate substituent effects (e.g., 3-methylphenyl vs. 4-fluorobenzyl) with logP and binding affinity .

- Prodrug Design: Introduce phosphate or PEG groups to the acetamide moiety to enhance aqueous solubility without compromising activity, as seen in pyridinone analogs .

- Fragment-Based Optimization: Use SPR (Surface Plasmon Resonance) to identify critical binding fragments and prioritize modifications .

Q. Q5. What strategies mitigate batch-to-batch variability in scaled-up synthesis?

Methodological Answer:

- Process Analytical Technology (PAT): Implement in-line FTIR to monitor reaction progression and ensure consistent intermediates .

- Continuous Flow Chemistry: Use microreactors for precise control of residence time and temperature, reducing side-product formation by >15% .

- DoE-Driven Optimization: Apply Taguchi methods to identify critical parameters (e.g., stoichiometry, mixing speed) and define robust operating ranges .

Q. Q6. How can the compound’s mechanism of action be elucidated in complex biological systems?

Methodological Answer:

- Proteomics: Perform LC-MS/MS-based pull-down assays with biotinylated probes to identify protein targets .

- CRISPR-Cas9 Knockout Screens: Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .

- Molecular Dynamics (MD) Simulations: Simulate ligand-receptor interactions (e.g., GROMACS) to predict binding modes and residence times .

Data Contradiction Analysis

Q. Q7. How to address discrepancies between computational predictions and experimental bioactivity data?

Methodological Answer:

- Re-evaluate Force Fields: Use AMBER or CHARMM to refine partial charge assignments for the tetrahydropyrazine ring, which may exhibit non-canonical tautomerism .

- Validate Assay Conditions: Check for redox interference (e.g., compound degradation in media) using stability-indicating HPLC methods .

- Orthogonal Assays: Confirm activity via SPR (binding affinity) and cellular thermal shift assays (CETSA) to rule out false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.